molecular formula C14H12N2OS2 B2603975 3-(2-phenylethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 162519-32-6

3-(2-phenylethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B2603975
CAS No.: 162519-32-6
M. Wt: 288.38
InChI Key: PRWIOEGVJASEDF-UHFFFAOYSA-N
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Description

The compound “3-(2-phenylethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, specific structural analysis data for “this compound” is not available in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its solubility, stability, melting point, boiling point, and spectral properties. Unfortunately, specific physical and chemical properties for “this compound” are not available in the literature .

Scientific Research Applications

Hybrid Catalysts in Synthesis

Hybrid catalysts have been emphasized for their critical role in synthesizing pyranopyrimidine scaffolds, including derivatives of 3-(2-phenylethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one. These catalysts, ranging from organocatalysts to nanocatalysts, facilitate the synthesis of various pharmacologically significant molecules through one-pot multicomponent reactions. The research illustrates the importance of hybrid catalysts in developing lead molecules for medicinal applications (Parmar, Vala, & Patel, 2023).

Anti-inflammatory Activity

Substituted tetrahydropyrimidine derivatives, related to the core structure of the chemical , have been identified for their in vitro anti-inflammatory potential. These derivatives were synthesized through reactions involving urea and bis(methylthio)methylenemalononitrile, indicating the versatility of pyrimidine derivatives in designing anti-inflammatory agents (Gondkar, Deshmukh, & Chaudhari, 2013).

Optoelectronic Materials

Functionalized quinazolines and pyrimidines, closely related to the thienopyrimidinone structure, have found applications in optoelectronic materials. Incorporation into π-extended conjugated systems has shown potential for developing materials for organic light-emitting diodes, nonlinear optical materials, and colorimetric pH sensors, demonstrating the compound's relevance beyond pharmaceuticals to materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biginelli Reaction and Green Chemistry

The Biginelli reaction, a one-pot synthesis method, has been explored for creating dihydropyrimidinone and dihydropyrimidinethione compounds, emphasizing sustainable chemistry. This method highlights the compound's synthetic relevance and its alignment with eco-friendly technologies, suggesting its broader applicability in green synthetic methodologies (Panda, Khanna, & Khanna, 2012).

Safety and Hazards

The safety and hazards of a compound refer to its toxicity, flammability, and environmental impact. Unfortunately, specific safety and hazard information for “3-(2-phenylethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” is not available in the literature .

Future Directions

The future directions for research on “3-(2-phenylethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” could include further studies on its synthesis, structure, reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicine or materials science could be explored .

Properties

IUPAC Name

3-(2-phenylethyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c17-13-12-11(7-9-19-12)15-14(18)16(13)8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWIOEGVJASEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CS3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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